
N-(3-Cyclohexylpropyl)thietan-3-amine
Description
N-(3-Cyclohexylpropyl)thietan-3-amine is a tertiary amine featuring a thietane (3-membered sulfur-containing ring) and a cyclohexylpropyl substituent.
Properties
Molecular Formula |
C12H23NS |
---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(3-cyclohexylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-5-11(6-3-1)7-4-8-13-12-9-14-10-12/h11-13H,1-10H2 |
InChI Key |
AZADJJJFGLZOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclohexylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylcyclohexane with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Another method involves the ring expansion of thiiranes to form thietanes. This can be achieved through the reaction of thiiranes with nucleophiles or electrophiles, followed by cyclization to form the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution or ring expansion methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclohexylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thietanes.
Scientific Research Applications
N-(3-Cyclohexylpropyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Cyclohexylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant activity, the compound may modulate neurotransmitter systems such as the adrenergic, serotoninergic, and GABA-ergic systems . It may also interact with enzymes and receptors involved in these pathways, leading to changes in neurotransmitter levels and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(3-Cyclohexylpropyl)thietan-3-amine with compounds sharing key structural motifs (cyclohexylpropyl, amine, or heterocyclic components):
Key Findings :
Phosphorus-containing analogs (e.g., 3-Cyclohexylpropyl ethylphosphonofluoridate) exhibit higher toxicity profiles due to their acetylcholinesterase inhibition, unlike amines.
However, the thietane ring’s strain may reduce metabolic stability compared to bulkier substituents.
Synthetic Utility :
- Amines with heterocyclic cores (e.g., pyrazole in N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) are prioritized in medicinal chemistry for their hydrogen-bonding capacity, whereas thietane amines remain underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.